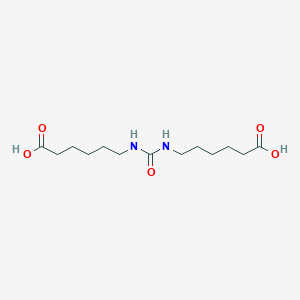
Hexanoic acid, 6,6'-(carbonyldiimino)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-BIS-(5-CARBOXYPENTYL)-UREA is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its role in advanced glycation end-products (AGEs) and its involvement in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-BIS-(5-CARBOXYPENTYL)-UREA can be synthesized through the Maillard reaction, which involves the reaction between reducing sugars and amino compounds. This reaction typically occurs under thermal processing and storage conditions . The synthesis involves the formation of intermediate compounds, such as glyoxal and glycolaldehyde, which further react to form the final product .
Industrial Production Methods
Industrial production of 1,3-BIS-(5-CARBOXYPENTYL)-UREA involves controlled reaction conditions to ensure the purity and yield of the compound. The process typically includes the use of advanced glycation end-product inhibitors, such as aminoguanidine and pyridoxamine, to regulate the formation of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-BIS-(5-CARBOXYPENTYL)-UREA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various advanced glycation end-products, such as Nε-carboxymethyl-lysine (CML) and 1,3-bis(5-amino-5-carboxypentyl)imidazolium salt (GOLD) .
Wissenschaftliche Forschungsanwendungen
1,3-BIS-(5-CARBOXYPENTYL)-UREA has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,3-BIS-(5-CARBOXYPENTYL)-UREA involves its interaction with proteins and other biomolecules. The compound forms cross-links with proteins, leading to the formation of advanced glycation end-products. These cross-links can alter the structure and function of proteins, contributing to various pathological processes . The molecular targets include lysine and arginine residues in proteins, and the pathways involved include the Maillard reaction and subsequent oxidative processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Nε-carboxymethyl-lysine (CML): Another advanced glycation end-product formed through similar pathways.
Nε-carboxyethyl-lysine (CEL): A compound formed through glycation and lipoxidation processes.
1,3-bis(5-amino-5-carboxypentyl)imidazolium salt (GOLD): A closely related compound with similar chemical properties.
Uniqueness
1,3-BIS-(5-CARBOXYPENTYL)-UREA is unique due to its specific structure and the types of cross-links it forms with proteins.
Eigenschaften
CAS-Nummer |
6630-04-2 |
|---|---|
Molekularformel |
C13H24N2O5 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
6-(5-carboxypentylcarbamoylamino)hexanoic acid |
InChI |
InChI=1S/C13H24N2O5/c16-11(17)7-3-1-5-9-14-13(20)15-10-6-2-4-8-12(18)19/h1-10H2,(H,16,17)(H,18,19)(H2,14,15,20) |
InChI-Schlüssel |
LXNSSMBDZOAFCT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)O)CCNC(=O)NCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}benzamide](/img/structure/B11967702.png)

![3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11967704.png)
![3-(4-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B11967710.png)
![2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11967714.png)

![4H-Naphtho[1,2-b]pyran-4-one, 2-(3,4,5-trimethoxyphenyl)-](/img/structure/B11967723.png)


![4-((E)-{[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B11967748.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11967749.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11967753.png)
